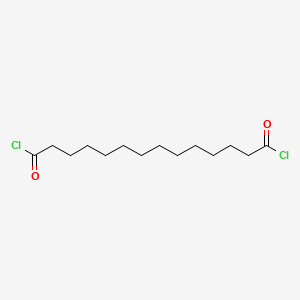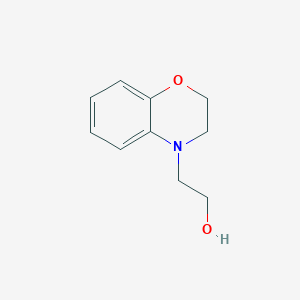![molecular formula C10H9BN2O2 B3049772 [2,2'-Bipyridin]-4-ylboronic acid CAS No. 219609-65-1](/img/structure/B3049772.png)
[2,2'-Bipyridin]-4-ylboronic acid
Overview
Description
[2,2’-Bipyridin]-4-ylboronic acid is a boronic acid derivative of bipyridine, a compound that consists of two pyridine rings connected by a single bond. This compound is of significant interest in various fields of chemistry due to its ability to form stable complexes with metal ions, making it useful in catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-4-ylboronic acid typically involves the coupling of a bipyridine derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of [2,2’-Bipyridin]-4-ylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridin]-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it into bipyridine derivatives with different oxidation states.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various bipyridine derivatives, which can be further functionalized for specific applications in catalysis and materials science .
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridin]-4-ylboronic acid is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are valuable in catalysis, particularly in cross-coupling reactions and polymerization processes .
Biology and Medicine
In biology and medicine, this compound is explored for its potential in drug development and as a diagnostic tool. Its ability to form stable complexes with metal ions makes it useful in imaging techniques and as a therapeutic agent .
Industry
In the industrial sector, [2,2’-Bipyridin]-4-ylboronic acid is used in the production of advanced materials, including polymers and nanomaterials. Its role in catalysis also makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridin]-4-ylboronic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The molecular targets include various transition metals, and the pathways involved often relate to electron transfer processes and catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A closely related compound that also forms stable metal complexes but lacks the boronic acid functionality.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its coordination chemistry and applications.
Uniqueness
[2,2’-Bipyridin]-4-ylboronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and allows for additional functionalization. This makes it more versatile in applications compared to other bipyridine derivatives .
Properties
IUPAC Name |
(2-pyridin-2-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKPTWIJWAIVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=N2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445698 | |
| Record name | AGN-PC-0NBJIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219609-65-1 | |
| Record name | AGN-PC-0NBJIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


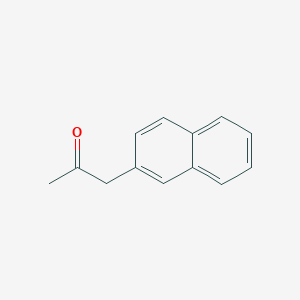

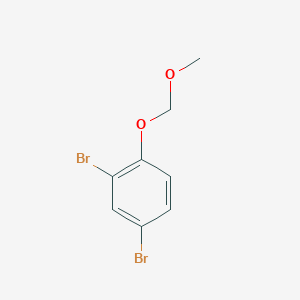


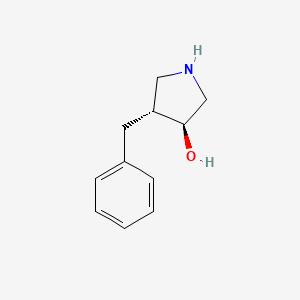
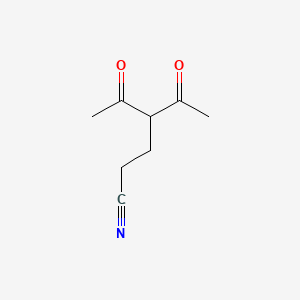
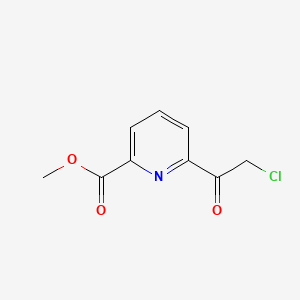
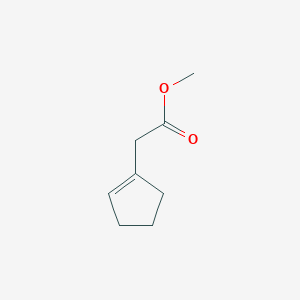

![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)
